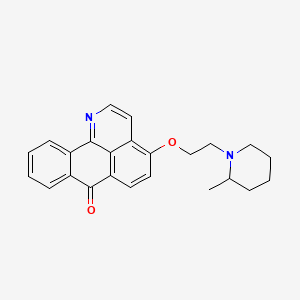
5'-Methylthioadenosine-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methylthioadenosine-13C6 is a stable isotope-labeled compound of 5’-Methylthioadenosine. This compound is a nucleoside generated from S-adenosylmethionine during polyamine synthesis. It is known for its significant role in various biological processes, including tumor suppression by inhibiting tumor cell proliferation, invasion, and induction of apoptosis while controlling the inflammatory micro-environments of tumor tissue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methylthioadenosine-13C6 involves the incorporation of stable heavy isotopes of carbon into the 5’-Methylthioadenosine molecule. This process typically includes the following steps:
Starting Material: The synthesis begins with S-adenosylmethionine.
Thioether Formation: The ribose moiety is thio-substituted at the 5’ position by an S-alkyl group.
Isotope Labeling: The incorporation of 13C isotopes is achieved through specific chemical reactions that replace the natural carbon atoms with 13C-labeled carbon atoms.
Industrial Production Methods: Industrial production of 5’-Methylthioadenosine-13C6 involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes:
Automated Synthesis: Utilizing automated synthesizers to incorporate 13C isotopes efficiently.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Types of Reactions:
Oxidation: 5’-Methylthioadenosine-13C6 can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various nucleoside analogs with different functional groups.
Applications De Recherche Scientifique
5’-Methylthioadenosine-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of polyamine synthesis.
Biology: Investigated for its role in regulating cell proliferation, apoptosis, and inflammation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its tumor-suppressing properties.
Mécanisme D'action
The mechanism of action of 5’-Methylthioadenosine-13C6 involves its conversion to adenine and 5-methylthioribose-1-phosphate by the enzyme methylthioadenosine phosphorylase. This conversion is a crucial step in the methionine and purine salvage pathways. The compound exerts its effects by:
Inhibiting Tumor Cell Proliferation: By interfering with the synthesis of polyamines, which are essential for cell growth.
Inducing Apoptosis: Through the activation of apoptotic pathways.
Controlling Inflammation: By modulating the inflammatory micro-environment of tumor tissues
Comparaison Avec Des Composés Similaires
5’-Methylthioadenosine: The non-labeled version of the compound.
S-Adenosylmethionine: The precursor molecule in the synthesis of 5’-Methylthioadenosine.
5’-Deoxy-5’-methylthioadenosine: Another nucleoside analog with similar biological properties.
Uniqueness: 5’-Methylthioadenosine-13C6 is unique due to its stable isotope labeling, which makes it an invaluable tool in metabolic studies and drug development. The incorporation of 13C isotopes allows for precise tracking and quantification in various biological systems, providing insights into the metabolic pathways and mechanisms of action .
Propriétés
Formule moléculaire |
C11H15N5O3S |
|---|---|
Poids moléculaire |
303.29 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-((113C)methylsulfanyl(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1,2+1,5+1,7+1,8+1,11+1 |
Clé InChI |
WUUGFSXJNOTRMR-TWZNKHQZSA-N |
SMILES isomérique |
[13CH3]S[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)


![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)







